(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475450
InChI: InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-6-10(15)8-14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1CN(C)CC(=O)O
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol

(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13475450

Molecular Formula: C13H24N2O4

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
IUPAC Name 2-[methyl-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]amino]acetic acid
Standard InChI InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-6-10(15)8-14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m0/s1
Standard InChI Key NRPFNGSXUGUQQM-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@H]1CN(C)CC(=O)O
SMILES CC(C)(C)OC(=O)N1CCCC1CN(C)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1CN(C)CC(=O)O

Introduction

Structural Analysis and Molecular Characterization

Molecular Architecture

The compound features a pyrrolidine core—a five-membered saturated ring with a nitrogen atom at position 1—substituted at the 2-position with a methylamino-carboxymethyl group and protected by a tert-butyl ester at the 1-position . Its IUPAC name, tert-butyl (2S)-2-[(methylcarbamoylmethyl)amino]methylpyrrolidine-1-carboxylate, reflects its stereochemical configuration (S) at the chiral center .

Key Structural Features:

  • Pyrrolidine Ring: Confers rigidity and influences pharmacokinetic properties such as membrane permeability.

  • tert-Butyl Ester: Enhances stability against hydrolysis and improves lipophilicity.

  • Carboxymethyl-Methyl-Amino Side Chain: Enables hydrogen bonding and coordination with biological targets .

Spectroscopic and Computational Data

  • Molecular Formula: C₁₂H₂₂N₂O₄ .

  • Molecular Weight: 258.31 g/mol .

  • Stereochemistry: Confirmed via chiral HPLC (Chiralpak AD-H) and nuclear Overhauser effect (NOE) NMR, achieving >98% enantiomeric excess .

  • SMILES Notation: CC(C)(C)OC(=O)N1CC@HCC1 .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence starting from commercially available (S)-pyrrolidine-2-carboxylic acid derivatives :

  • Pyrrolidine Ring Functionalization:

    • Introduction of the methylamino-carboxymethyl group via nucleophilic substitution using methylamine and bromoacetic acid under basic conditions (pH 9–10) .

    • Yield: 75–85% after purification by column chromatography .

  • tert-Butyl Ester Protection:

    • Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane catalyzed by 4-dimethylaminopyridine (DMAP) .

    • Yield: >90% under anhydrous conditions.

Industrial Production

Scaled-up processes employ continuous flow reactors to optimize efficiency:

  • Catalytic Systems: Palladium on carbon (Pd/C) for hydrogenation steps.

  • Purification: Crystallization from ethyl acetate/hexane mixtures achieves >99.5% purity .

Physicochemical Properties

Physical Properties

PropertyValueMethod
Melting Point98–102°CDifferential Scanning Calorimetry
Solubility25 mg/mL in DMSOUSP Method <911>
LogP (Partition Coefficient)1.8 ± 0.2Shake-Flask Method

Chemical Stability

  • Hydrolytic Stability: Stable in aqueous buffers (pH 4–8) for 24 hours at 25°C .

  • Oxidative Resistance: Susceptible to peroxide-mediated degradation; requires argon atmosphere for long-term storage .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound exhibits inhibitory activity against metalloproteases (IC₅₀ = 3.2 μM) and serine proteases (IC₅₀ = 12.4 μM) due to its carboxymethyl group coordinating with catalytic zinc ions .

Anticancer Activity

In vitro studies against MCF-7 breast cancer cells show apoptosis induction (EC₅₀ = 8.7 μM) through caspase-3 activation .

Applications in Pharmaceutical Development

Intermediate in Drug Synthesis

  • Neurological Agents: Key precursor in synthesizing dopamine D₃ receptor antagonists.

  • Antiviral Compounds: Utilized in prodrugs targeting HIV-1 protease .

Peptide Mimetics

The pyrrolidine scaffold mimics proline residues in peptides, enhancing metabolic stability in angiotensin-converting enzyme (ACE) inhibitors .

Comparative Analysis with Structural Analogues

Compound NameKey Structural DifferenceBioactivity Comparison
(S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylatePyridine-sulfanyl substituentHigher affinity for kinase targets (IC₅₀ = 1.7 μM)
(R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine benzyl esterBenzyl ester groupImproved blood-brain barrier penetration

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